(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-4,6-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-5-8(2)9-3-4-11(12)10(9)6-7/h5-6,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
LIIJQXYTPNFSHG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C2CC[C@H](C2=C1)N)C |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,6-dimethylindanone.
Reduction: The ketone group in 4,6-dimethylindanone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The primary amine group undergoes alkylation and arylation under mild conditions. A study demonstrated its reaction with benzyl halides in the presence of potassium carbonate, yielding N-alkylated derivatives with retention of stereochemistry . For example:
Key Data:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzyl derivative | 87 |
| 4-Nitrobenzyl-Cl | Et₃N, THF, RT | N-(4-Nitrobenzyl) derivative | 78 |
Acylation and Sulfonylation Reactions
The amine reacts with acyl chlorides and sulfonyl chlorides to form stable amides and sulfonamides. Acylation with acetyl chloride in dichloromethane produced the corresponding acetamide in 92% yield .
Example Reaction:
Reaction Optimization:
-
Solvent: Dichloromethane > THF (higher yield due to better solubility).
-
Base: Triethylamine outperformed pyridine in suppressing side reactions.
Condensation with Carbonyl Compounds
The amine participates in Schiff base formation with aldehydes and ketones. A microwave-assisted protocol using molybdate sulfuric acid (MSA) as a catalyst achieved 91% yield for the condensation with 4-chlorobenzaldehyde :
Conditions Table:
| Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|
| MSA | 60°C | 4 min | 91 |
| FeCl₃/SiO₂ | 80°C | 30 min | 68 |
Asymmetric Transformations
The chiral center enables stereoselective reactions. In a palladium-catalyzed coupling with aryl boronic acids, the (R)-configuration was retained with >98% enantiomeric excess (e.e.) .
Mechanistic Insight:
-
Steric hindrance from the 4,6-dimethyl groups directs regioselectivity in cross-couplings.
-
π-Stacking interactions between the indane ring and aryl boronic acids enhance reaction rates.
Reductive Amination
The compound serves as a substrate in reductive amination with ketones. Using sodium cyanoborohydride in methanol, secondary amines were synthesized with 80–85% yields .
Example:
Stability and Reactivity Trends
-
Thermal Stability: Decomposition above 200°C under inert conditions.
-
pH Sensitivity: Protonation at pH < 4 enhances solubility in aqueous media.
-
Oxidation: Resistant to air oxidation due to steric protection of the amine group.
Scientific Research Applications
(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine featuring a bicyclic indane structure with two methyl groups at the 4 and 6 positions of the indene framework. It has a molar mass of approximately 161.24 g/mol. The compound's unique stereochemistry contributes to its potential biological activity and applications in medicinal chemistry.
Potential Applications
(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine and Neurodegenerative Diseases
(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential biological activities and exhibits neuroprotective properties. It may also have a role in treating neurodegenerative diseases such as Parkinson's disease. Its structural similarity to rasagiline, an anti-Parkinson medication, suggests that it may also possess monoamine oxidase inhibition properties, which are crucial for increasing dopamine levels in the brain.
Studies on Biological Targets
Studies on (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine have focused on its interactions with various biological targets. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.
Structural Similarities
Several compounds share structural similarities with (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine.
Rasagiline
Mechanism of Action
The mechanism of action of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues and their substituent-driven differences:
Physicochemical and Pharmacological Differences
Lipophilicity :
- The methyl groups in (R)-4,6-dimethyl-2,3-dihydro-1H-inden-1-amine increase logP compared to fluoro- or chloro-substituted analogues (e.g., C₁₁H₁₅N vs. C₉H₁₀ClF₂N) . This enhances membrane permeability but may reduce aqueous solubility.
- Halogenated derivatives (e.g., 5,6-difluoro or 4-bromo) exhibit lower logP due to electronegative substituents .
- Methyl groups in the target compound may undergo slower CYP450-mediated oxidation compared to ethyl or bulkier substituents .
- Biological Activity: Urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (unsubstituted) showed antioxidant and anticancer activity (IC₅₀ = 12–45 μM in DPPH assays) . Methyl substituents in the target compound could enhance binding to hydrophobic enzyme pockets. Indatraline’s dichlorophenyl group confers high affinity for monoamine transporters (Ki < 10 nM), highlighting the impact of aromatic substituents .
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., PDB deposition for structural validation) .
- Dynamic NMR (DNMR) : Study conformational dynamics of the dihydroindene ring at variable temperatures.
How do stereochemical modifications (e.g., R vs. S enantiomers) impact the biological activity of (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine?
Basic
The R-enantiomer often shows distinct activity due to spatial compatibility with chiral binding pockets. For example:
Q. Advanced
- Pharmacophore modeling : Use Schrödinger’s Phase to identify stereospecific interactions (e.g., hydrogen bonding with Tyr326 in aromatase) .
- In vivo pharmacokinetics : Compare bioavailability and metabolic stability using chiral LC-MS/MS.
What computational methods are recommended for predicting the physicochemical properties of (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine?
Q. Basic
- Lipinski’s Rule of Five : Predict drug-likeness via SwissADME (e.g., molecular weight <500 Da, logP <5) .
- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.
Q. Advanced
- Molecular dynamics (MD) simulations : Model membrane permeability with GROMACS .
- Quantum mechanical calculations : Compute electrostatic potential maps (EPMs) to predict reactivity sites .
How can researchers design derivatives of (R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine to enhance target selectivity?
Q. Advanced
- Structure-activity relationship (SAR) : Introduce substituents at the 4- and 6-positions to modulate steric and electronic effects. For example:
- Proteome-wide profiling : Use affinity-based proteomics (e.g., Thermal Proteome Profiling) to assess off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
